molecular formula C17H15NO B5772634 1-benzyl-2-methyl-4(1H)-quinolinone

1-benzyl-2-methyl-4(1H)-quinolinone

Cat. No. B5772634
M. Wt: 249.31 g/mol
InChI Key: CRVXOPAQECOJBS-UHFFFAOYSA-N
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Description

1-benzyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BMQ is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood. However, it has been suggested that 1-benzyl-2-methyl-4(1H)-quinolinone may inhibit the NF-κB pathway, which is involved in inflammation and cancer. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
1-benzyl-2-methyl-4(1H)-quinolinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been shown to inhibit the replication of HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

1-benzyl-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using 1-benzyl-2-methyl-4(1H)-quinolinone in lab experiments. For example, the mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has not been extensively studied in animal models, which makes it difficult to translate the results of lab experiments to clinical applications.

Future Directions

There are several future directions for research on 1-benzyl-2-methyl-4(1H)-quinolinone. One area of research could focus on understanding the mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone. This would involve identifying the specific pathways that 1-benzyl-2-methyl-4(1H)-quinolinone targets and determining how it interacts with other molecules in the cell. Another area of research could focus on developing more effective synthesis methods for 1-benzyl-2-methyl-4(1H)-quinolinone, which could improve its yield and purity. Additionally, more research could be done to determine the safety and efficacy of 1-benzyl-2-methyl-4(1H)-quinolinone in animal models, which would be an important step towards clinical trials. Finally, 1-benzyl-2-methyl-4(1H)-quinolinone could be studied in combination with other compounds to determine whether it has synergistic effects that could improve its therapeutic potential.

Synthesis Methods

The synthesis of 1-benzyl-2-methyl-4(1H)-quinolinone involves the condensation of 2-amino-1-methylbenzene with benzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then oxidized with potassium permanganate to form 1-benzyl-2-methyl-4(1H)-quinolinone. This method has been optimized to improve the yield and purity of 1-benzyl-2-methyl-4(1H)-quinolinone.

Scientific Research Applications

1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to have anticancer properties, specifically against breast cancer cells. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been shown to have antiviral properties against HIV-1 and HCV.

properties

IUPAC Name

1-benzyl-2-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-11-17(19)15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVXOPAQECOJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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